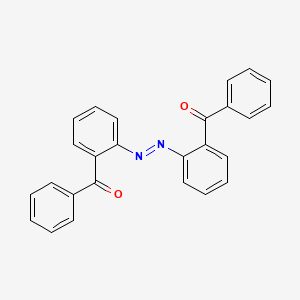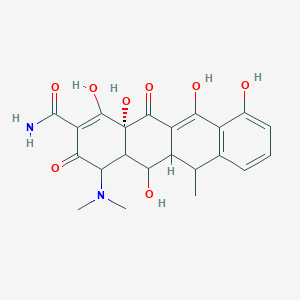
tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate is a chemical compound with the molecular formula C9H17NO5S. It is a white to light yellow powder or crystalline solid. This compound is often used in organic synthesis due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate typically involves the reaction of tert-butyl cyclobutanecarboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclobutanecarboxylates.
Reduction Reactions: Products include cyclobutanemethanol derivatives.
Oxidation Reactions: Products include cyclobutanone or cyclobutanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include nucleophilic substitution and ester hydrolysis.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate
- tert-Butyl 2-((methylsulfonyl)oxy)methylazetidine-1-carboxylate
- tert-Butyl (1R,5S)-3-((methylsulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness
tert-Butyl cis-3-((methylsulfonyl)oxy)cyclobutanecarboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical reactivity compared to other similar compounds. The presence of the methylsulfonyl group also enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H18O5S |
|---|---|
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
tert-butyl 3-methylsulfonyloxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H18O5S/c1-10(2,3)14-9(11)7-5-8(6-7)15-16(4,12)13/h7-8H,5-6H2,1-4H3 |
Clave InChI |
LCDHAPKXGKHTRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(C1)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-5-{[(4-methylphenyl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14075749.png)


![1,2,3-Trimethoxy-5-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]benzene](/img/structure/B14075755.png)

![2-(4-Methylphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14075769.png)


![2-(Tertbutoxycarbonyl)amino-4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine](/img/structure/B14075793.png)
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
![{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)

![5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B14075814.png)
